3-methoxy-N-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
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Overview
Description
3-methoxy-N-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is an organic compound distinguished by its complex molecular structure featuring a triazole ring, methoxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Route 1: : Synthesis can begin with the preparation of the 4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazole intermediate. This is followed by the addition of a methylthio group at the 5th position of the triazole ring. Next, the compound undergoes nucleophilic substitution with 3-methoxybenzoyl chloride to yield the final product.
Conditions: : Standard organic synthesis conditions such as stirring, controlled temperature, and the use of an inert atmosphere (argon or nitrogen) are typically employed.
Industrial Production Methods
Industrial production would involve scaling up the laboratory methods with considerations for yield optimization and cost-efficiency. Catalysts and optimizing solvent systems are common strategies used in industrial synthesis to improve the reaction efficiency and product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methylthio group can be oxidized to sulfoxides or sulfones using reagents like hydrogen peroxide.
Reduction: : The carbonyl group in the benzamide can be reduced to an amine under hydrogenation conditions.
Substitution: : The trifluoromethyl group provides sites for potential nucleophilic or electrophilic aromatic substitution, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperbenzoic acid or hydrogen peroxide.
Reduction: : Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: : Halogenating agents, bases, and nucleophiles such as sodium azide or Grignard reagents.
Major Products Formed
Oxidation leads to sulfoxides and sulfones.
Reduction yields secondary or tertiary amines.
Substitution reactions can introduce various functional groups, such as halides, alkyls, or aryl groups.
Scientific Research Applications
3-methoxy-N-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is primarily used in pharmaceutical research :
Antifungal Agents: : The triazole ring is a known pharmacophore in antifungal agents, suggesting this compound could have similar applications.
Herbicides and Pesticides: : The trifluoromethyl group is often used in agrochemicals for its bioactive properties.
Biological Studies: : Used as a probe to study enzyme interactions and inhibition.
Mechanism of Action
Molecular Targets and Pathways
The compound potentially targets enzymes and proteins involved in cell wall synthesis in fungi due to the triazole moiety. It likely inhibits cytochrome P450-dependent enzymes critical for ergosterol biosynthesis in fungal membranes.
Comparison with Similar Compounds
Comparison and Unique Features
Compared to other triazole-containing compounds like fluconazole or itraconazole, 3-methoxy-N-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide has a unique methoxy and trifluoromethyl phenyl configuration, potentially offering different binding affinities and spectrum of activity.
List of Similar Compounds
Fluconazole
Itraconazole
Voriconazole
Each of these compounds shares the triazole pharmacophore but varies in side-chain structure, contributing to their unique properties and specific uses.
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Properties
IUPAC Name |
3-methoxy-N-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O2S/c1-28-15-8-3-5-12(9-15)17(27)23-11-16-24-25-18(29-2)26(16)14-7-4-6-13(10-14)19(20,21)22/h3-10H,11H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZHXRMLNXDWNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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